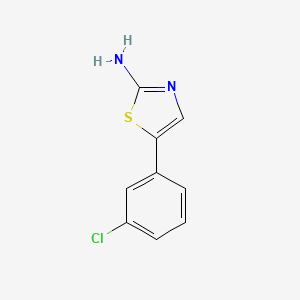
5-(3-Chlorophényl)thiazol-2-amine
Vue d'ensemble
Description
5-(3-Chlorophenyl)thiazol-2-amine is a useful research compound. Its molecular formula is C9H7ClN2S and its molecular weight is 210.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(3-Chlorophenyl)thiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-Chlorophenyl)thiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antimicrobienne
Les dérivés de « 5-(3-Chlorophényl)thiazol-2-amine » ont été étudiés pour leur potentiel en tant qu'agents antimicrobiens. Le cycle thiazole est une caractéristique commune de nombreux composés biologiquement actifs puissants, y compris le sulfathiazole, connu pour ses propriétés antimicrobiennes . La présence du groupe chlorophényle peut renforcer ces propriétés, rendant ces dérivés adaptés au traitement des infections bactériennes.
Développement de médicaments antirétroviraux
Des dérivés du thiazole se retrouvent également dans les médicaments antirétroviraux comme le Ritonavir . Le motif structural de « this compound » pourrait être exploré pour développer de nouveaux agents antirétroviraux capables d'inhiber la réplication du VIH et d'autres rétrovirus.
Applications antifongiques
Des composés comme l'Abafungine, qui contiennent un cycle thiazole, présentent une activité antifongique . La structure « this compound » pourrait être utilisée pour synthétiser de nouveaux médicaments antifongiques ciblant une variété de pathogènes fongiques.
Agents antinéoplasiques (antitumoraux)
Des dérivés du thiazole tels que la Tiazofurine ont montré une activité antitumorale . La recherche sur « this compound » pourrait conduire au développement de nouveaux agents antinéoplasiques pouvant être utilisés en chimiothérapie.
Agents neuroprotecteurs
Le cycle thiazole est présent dans des composés qui ont des effets neuroprotecteurs. “this compound” les dérivés pourraient être étudiés pour leur potentiel de protection des cellules neuronales contre les dommages, ce qui est crucial dans des maladies comme Alzheimer et Parkinson .
Propriétés anti-inflammatoires et analgésiques
Les dérivés du thiazole auraient des activités anti-inflammatoires et analgésiques . « this compound » pourrait être un échafaudage clé dans la conception de médicaments qui soulagent la douleur et réduisent l'inflammation dans diverses conditions médicales.
Mécanisme D'action
Target of Action
Thiazole derivatives, which include 5-(3-chlorophenyl)thiazol-2-amine, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Mode of Action
Thiazole compounds are known to interact with various biological targets due to their aromaticity, which is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic and nucleophilic substitutions, potentially leading to various biological effects .
Biochemical Pathways
Thiazole derivatives have been found to activate or inhibit various biochemical pathways and enzymes, potentially leading to a range of biological effects .
Pharmacokinetics
The physical properties of thiazole compounds, such as their solubility in water, alcohol, and ether, may influence their bioavailability .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances could potentially influence the action of thiazole compounds .
Analyse Biochimique
Biochemical Properties
5-(3-Chlorophenyl)thiazol-2-amine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The compound has been shown to interact with topoisomerase II, an enzyme crucial for DNA replication and cell division . This interaction leads to the stabilization of the enzyme-DNA complex, resulting in DNA double-strand breaks and subsequent cell death. Additionally, 5-(3-Chlorophenyl)thiazol-2-amine exhibits inhibitory effects on certain kinases, which are enzymes that play a pivotal role in cell signaling pathways .
Cellular Effects
The effects of 5-(3-Chlorophenyl)thiazol-2-amine on various cell types and cellular processes are profound. In cancer cells, the compound induces apoptosis by disrupting the mitochondrial membrane potential and activating caspases, which are enzymes involved in programmed cell death . Furthermore, 5-(3-Chlorophenyl)thiazol-2-amine has been observed to inhibit cell proliferation by arresting the cell cycle at the G2/M phase . This compound also affects cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation .
Molecular Mechanism
At the molecular level, 5-(3-Chlorophenyl)thiazol-2-amine exerts its effects through several mechanisms. The compound binds to the ATP-binding site of kinases, leading to the inhibition of their activity . This inhibition disrupts downstream signaling pathways, resulting in altered gene expression and cellular responses. Additionally, 5-(3-Chlorophenyl)thiazol-2-amine interacts with DNA, causing structural changes that impede transcription and replication processes . The compound’s ability to induce oxidative stress further contributes to its cytotoxic effects on cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(3-Chlorophenyl)thiazol-2-amine have been studied over various time points. The compound demonstrates stability under standard laboratory conditions, with minimal degradation observed over extended periods . Short-term exposure to 5-(3-Chlorophenyl)thiazol-2-amine results in immediate cytotoxic effects, while long-term exposure leads to sustained inhibition of cell proliferation and induction of apoptosis . These temporal effects highlight the compound’s potential for both acute and chronic therapeutic applications.
Dosage Effects in Animal Models
The effects of 5-(3-Chlorophenyl)thiazol-2-amine vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, 5-(3-Chlorophenyl)thiazol-2-amine can cause adverse effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage for therapeutic use to maximize efficacy while minimizing toxicity.
Metabolic Pathways
5-(3-Chlorophenyl)thiazol-2-amine is involved in several metabolic pathways. The compound undergoes phase I and phase II metabolism, primarily in the liver . During phase I metabolism, 5-(3-Chlorophenyl)thiazol-2-amine is oxidized by cytochrome P450 enzymes, resulting in the formation of reactive intermediates . These intermediates are subsequently conjugated with glutathione or glucuronic acid during phase II metabolism, facilitating their excretion from the body . The compound’s metabolism can influence its pharmacokinetics and overall therapeutic efficacy.
Transport and Distribution
Within cells and tissues, 5-(3-Chlorophenyl)thiazol-2-amine is transported and distributed through various mechanisms. The compound is known to interact with specific transporters, such as P-glycoprotein, which facilitates its efflux from cells . Additionally, 5-(3-Chlorophenyl)thiazol-2-amine can bind to plasma proteins, affecting its distribution and bioavailability . The compound’s ability to accumulate in certain tissues, such as the liver and kidneys, further influences its pharmacological effects .
Subcellular Localization
The subcellular localization of 5-(3-Chlorophenyl)thiazol-2-amine plays a crucial role in its activity and function. The compound has been observed to localize primarily in the cytoplasm and nucleus of cells . In the cytoplasm, 5-(3-Chlorophenyl)thiazol-2-amine interacts with various cytosolic proteins and enzymes, influencing cellular metabolism and signaling pathways . In the nucleus, the compound binds to DNA and transcription factors, modulating gene expression and cellular responses . The subcellular localization of 5-(3-Chlorophenyl)thiazol-2-amine is essential for understanding its mechanism of action and therapeutic potential.
Propriétés
IUPAC Name |
5-(3-chlorophenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2S/c10-7-3-1-2-6(4-7)8-5-12-9(11)13-8/h1-5H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKXBEAXNVKWQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50734141 | |
| Record name | 5-(3-Chlorophenyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50734141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1249447-08-2 | |
| Record name | 5-(3-Chlorophenyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50734141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


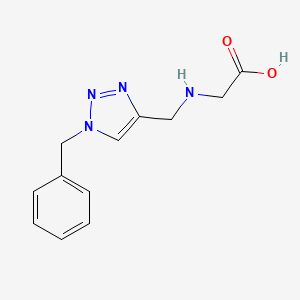

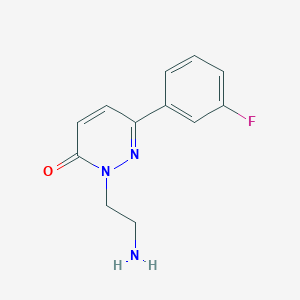
![N'-[2-methyl-6-(2-methylimidazol-1-yl)pyrimidin-4-yl]ethane-1,2-diamine](/img/structure/B1488137.png)
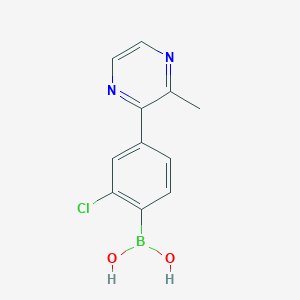


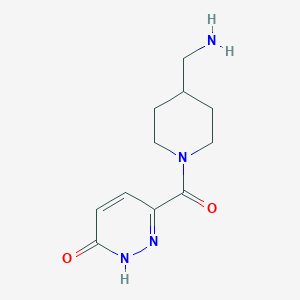
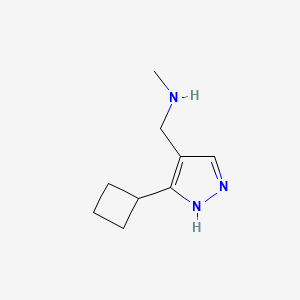

![1-{[(1-Phenylethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1488145.png)
![2-(2-aminoethyl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one](/img/structure/B1488146.png)


